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Compound of Interest

2-Benzothiazolamine,5-

(methyilthio)-(9Cl)

Cat. No. B069771

Compound Name:

Disclaimer: The initial query for "2-Benzothiazolamine, 5-(methylthio)-" did not yield specific
results for a compound with this exact nomenclature in publicly available databases. However,
extensive data is available for the closely related and structurally similar compound, 2-
(Methylthio)benzothiazole. This guide will proceed under the assumption that 2-
(Methylthio)benzothiazole is the compound of interest and will use it as the subject for detailing

in silico prediction methodologies.

This technical guide provides a comprehensive overview of the predicted physicochemical and
biological properties of 2-(Methylthio)benzothiazole. It is intended for researchers, scientists,
and professionals in drug development, offering a structured presentation of available data,
methodologies for in silico prediction, and visualization of relevant biological pathways.

Physicochemical and Predicted Properties of 2-
(Methylthio)benzothiazole

The following tables summarize the key physicochemical and predicted drug-likeness
properties of 2-(Methylthio)benzothiazole, compiled from various chemical databases.

Table 1: Physicochemical Properties of 2-(Methylthio)benzothiazole
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Property Value Source
Molecular Formula CsH7NS2 [1]
Molecular Weight 181.27 g/mol [2]
Melting Point 43-48 °C [2]

- _ 302.00 to 303.00 °C @ 760.00
Boiling Point , [3]
mm Hg (estimated)

0.002 mmHg @ 25 °C
Vapor Pressure . [3114]
(estimated)

Water Solubility 0.2 g/L (predicted) [5]
logP (Octanol-Water Partition )
o 3.16 - 3.43 (predicted) [5]
Coefficient)
White to light yellow crystalline
Appearance [2]

powder

Table 2: Predicted ADMET and Drug-Likeness Properties of 2-(Methylthio)benzothiazole

Property Value Source
pKa (Strongest Basic) 1.13 [5]
Hydrogen Bond Acceptor

C:;untg p ! )
Hydrogen Bond Donor Count 0 [5]
Polar Surface Area 12.89 A2 [5]
Rotatable Bond Count 1 [5]
Bioavailability Yes [5]
Rule of Five Yes [5]
Ghose Filter No [5]
Veber's Rule Yes [5]
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Known and Predicted Biological Activities

Benzothiazole derivatives are known to possess a wide range of biological activities.[6][7][8]
For 2-(Methylthio)benzothiazole specifically, the following activities have been reported or are
predicted based on its structure.

Table 3: Biological Activities of 2-(Methylthio)benzothiazole

Activity Description Source

The compound is identified as
an agonist of the Aryl
Aryl Hydrocarbon Receptor Hydrocarbon Receptor, a ]
(AhR) Agonist transcription factor involved in
xenobiotic metabolism and

immune responses.

The benzothiazole scaffold is
o ] ) associated with broad
Antimicrobial and Antifungal o ) ]
antimicrobial and antifungal

properties.[6]

Some benzothiazole

derivatives have shown

Cytotoxicity ] ]
cytotoxic effects against
various cancer cell lines.[9]
Derivatives of the parent
compound, 2-

Enzyme Inhibition Mercaptobenzothiazole, are

known to inhibit several

enzymes.[6]

Methodologies for In Silico Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and
physicochemical property prediction are crucial in the early stages of drug discovery to identify
candidates with favorable profiles, thereby reducing time and cost.[10] The data presented in
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this guide for 2-(Methylthio)benzothiazole can be generated using a variety of computational
models and software.

e Molecular Input: The process begins with obtaining the 2D or 3D structure of the molecule,
typically in a standard format like SMILES (Simplified Molecular Input Line Entry System) or
SDF (Structure-Data File). For 2-(Methylthio)benzothiazole, the SMILES string is
CSclnc2ccecec2sl.[5]

o Descriptor Calculation: The molecular structure is used to calculate a wide range of
numerical descriptors. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g.,
topological indices, molecular fingerprints), or 3D (e.g., molecular shape, surface area).[11]

e Model Application: The calculated descriptors are fed into pre-built predictive models. These
models are typically developed using machine learning algorithms (like random forests,
support vector machines, or deep neural networks) trained on large datasets of compounds
with experimentally determined properties.[12]

o Prediction Generation: The model outputs a predicted value for the property of interest (e.g.,
solubility, logP, toxicity).

o Confidence Assessment: It is crucial to assess the reliability of the prediction. This is often
done by considering the applicability domain of the model, which is the chemical space of
compounds for which the model is expected to make reliable predictions.

o Quantitative Structure-Property Relationships (QSPR): These models establish a
mathematical relationship between molecular descriptors and a specific physicochemical
property.[13]

o Pharmacophore Modeling: This method identifies the 3D arrangement of essential features
of a molecule that are responsible for its biological activity.

e Molecular Docking: This technique predicts the preferred orientation of a molecule when
bound to a target protein, helping to estimate its binding affinity and potential biological
activity.[10]

» Physicochemical Property Prediction Software: Several software packages and web servers
are available for these predictions, including:
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SwissADME

[e]

o

ACD/Labs Percepta

[¢]

Schrédinger Suite

[¢]

MOE (Molecular Operating Environment)

Visualizations

The following diagram illustrates a typical workflow for the in silico prediction of small molecule
properties.

In Silico Prediction Workflow

Molecular Input

(SMILES/SDF)
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(1D, 2D, 3D)

QSPR/Machine Learning Models
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A generalized workflow for in silico property prediction.

Given that 2-(Methylthio)benzothiazole is a reported agonist of the Aryl Hydrocarbon Receptor
(AhR), understanding this pathway is essential for predicting its biological effects.[4] The AhR is
a ligand-activated transcription factor that regulates the expression of genes involved in
xenobiotic metabolism and immune responses.[14][15][16]
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The canonical signaling pathway of the Aryl Hydrocarbon Receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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